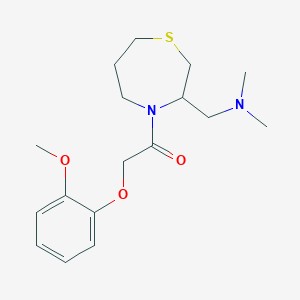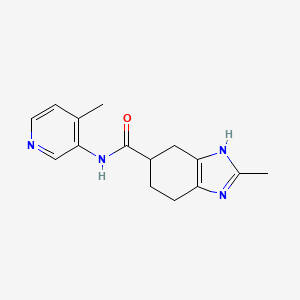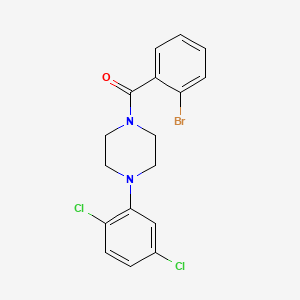
(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a 2-bromobenzoyl group and a 2,5-dichlorophenyl group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-Bromobenzoyl Chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 2-bromobenzoyl chloride is then reacted with piperazine to form 1-(2-bromobenzoyl)piperazine.
Electrophilic Aromatic Substitution: Finally, 1-(2-bromobenzoyl)piperazine is reacted with 2,5-dichlorobenzene in the presence of a suitable catalyst to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon or copper(I) iodide.
Applications De Recherche Scientifique
(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone can be compared with similar compounds like:
1-(2-Bromobenzoyl)-4-phenylpiperazine: Lacks the dichlorophenyl group, which may result in different chemical reactivity and biological activity.
1-(2-Chlorobenzoyl)-4-(2,5-dichlorophenyl)piperazine: Substitution of bromine with chlorine can affect the compound’s electronic properties and reactivity.
1-(2-Bromobenzoyl)-4-(4-chlorophenyl)piperazine: Variation in the position of the chlorine atoms can lead to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2-bromophenyl)-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl2N2O/c18-14-4-2-1-3-13(14)17(23)22-9-7-21(8-10-22)16-11-12(19)5-6-15(16)20/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMWVCJEXBABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
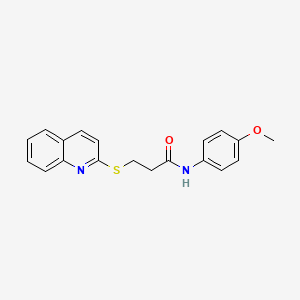
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2836810.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2836811.png)
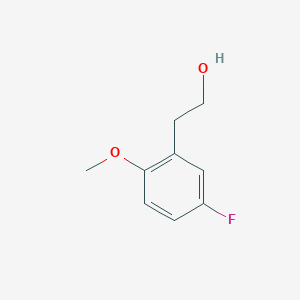
![3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2836819.png)
![N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2836821.png)
![N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2836822.png)
![4-{6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2836823.png)
![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2836826.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2836828.png)
![N-[4-[4-(3-Ethyl-2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2836829.png)
